molecular formula C22H16O3 B322426 2-Naphthyl (2-naphthyloxy)acetate

2-Naphthyl (2-naphthyloxy)acetate

Cat. No.: B322426
M. Wt: 328.4 g/mol
InChI Key: ZYFGUMIXRRLVKU-UHFFFAOYSA-N
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Description

2-Naphthyl (2-naphthyloxy)acetate is a naphthalene-derived ester featuring a 2-naphthyloxy group attached to an acetate backbone, esterified with a 2-naphthol moiety. This compound is structurally complex due to the dual aromatic systems (naphthyl and naphthyloxy groups), which confer unique physicochemical properties such as increased hydrophobicity and steric bulk compared to simpler esters.

Properties

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

naphthalen-2-yl 2-naphthalen-2-yloxyacetate

InChI

InChI=1S/C22H16O3/c23-22(25-21-12-10-17-6-2-4-8-19(17)14-21)15-24-20-11-9-16-5-1-3-7-18(16)13-20/h1-14H,15H2

InChI Key

ZYFGUMIXRRLVKU-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

2-Naphthyl Acetate : A simpler ester lacking the naphthyloxy substituent.

1-Naphthyl Acetate : Isomeric analog with a 1-naphthyl group.

Ethyl 2-(4-Aminophenoxy)Acetate: A phenoxyacetate derivative with an amine functional group.

Methyl 2-(5-Methoxy-2-Sulfamoylphenyl)Acetate : A sulfonamide-containing analog with pharmaceutical relevance.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Features
2-Naphthyl Acetate 186.20 Not reported Hydrolyzed efficiently by carboxylate esterases
1-Naphthyl Acetate 186.20 44–49 Lower melting point than 2-naphthyl analogs
2-Naphthyl Acetic Acid 186.20 141–143 Higher melting point due to crystalline packing
Ethyl 2-(4-Aminophenoxy)Acetate 195.22 56–58 Reddish-brown crystals; soluble in ethyl acetate

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